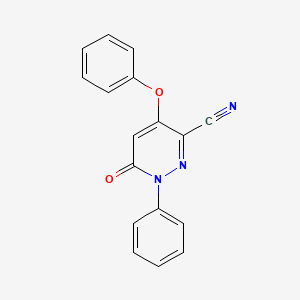

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile

Description

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile is a pyridazine derivative featuring a phenoxy group at position 4, a phenyl group at position 1, and a nitrile substituent at position 2. Its structural complexity and substituent arrangement influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name |

6-oxo-4-phenoxy-1-phenylpyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c18-12-15-16(22-14-9-5-2-6-10-14)11-17(21)20(19-15)13-7-3-1-4-8-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWUYVMOHBMEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a phenyl-substituted hydrazine derivative with a suitable nitrile in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Generation of various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: This compound has been studied for its biological activity, including potential antimicrobial and antifungal properties. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: In the medical field, research is ongoing to explore the therapeutic potential of this compound. It may be used in the design of new drugs for treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism by which 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinecarbonitrile derivatives, focusing on molecular features, physicochemical properties, and research applications.

Structural and Molecular Comparisons

Table 1: Molecular Data for Pyridazinecarbonitrile Analogs

Key Observations :

- The target compound’s phenoxy and phenyl groups introduce steric bulk and aromaticity, which may enhance lipophilicity compared to chloro-substituted analogs .

- The methoxy group in 306976-54-5 adds electron-donating character, which could influence solubility and metabolic stability .

Physicochemical Properties

Table 2: Predicted Physical Properties

Key Observations :

- The boiling points of chloro- and methoxy-substituted analogs exceed 390°C, attributed to strong intermolecular forces (e.g., dipole-dipole interactions in chlorinated compounds) .

- The density of 338405-10-0 (1.47 g/cm³) is higher than the target compound’s estimated range (1.3–1.5 g/cm³), likely due to chlorine’s atomic mass .

- The acidic pKa of 338405-10-0 (-4.60) suggests strong acidity, possibly due to electron-withdrawing chloro groups stabilizing deprotonation . The target compound’s pKa is expected to be less acidic due to its electron-rich substituents.

Biological Activity

6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile (CAS No. 338748-44-0) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H11N3O2, with a molecular weight of 289.29 g/mol. Its structure includes a pyridazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H11N3O2 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 338748-44-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of signaling pathways, influencing processes such as cell proliferation and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signal transduction pathways critical for cellular responses.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : Induction of apoptosis and cell cycle arrest were observed in treated cells.

Antimicrobial Properties

In vitro studies suggest that the compound possesses antimicrobial properties against certain bacterial strains:

- Bacterial Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values indicate effective inhibition at low concentrations.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects through modulation of pro-inflammatory cytokines:

- Cytokines Assessed : IL-6, TNF-alpha.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Anticancer Effects :

- Objective : To evaluate the efficacy against breast cancer cells.

- Findings : Significant reduction in cell viability was noted at concentrations above 10 µM.

-

Study on Antimicrobial Activity :

- Objective : To assess the antibacterial effects.

- Findings : The compound showed a MIC of 50 µg/mL against S. aureus.

-

Study on Anti-inflammatory Properties :

- Objective : To determine the effect on cytokine production.

- Findings : Treatment reduced IL-6 levels by approximately 40% compared to controls.

Q & A

Q. Q1. What are the most efficient synthetic routes for 6-oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step pathways, including cyclocondensation of nitrile precursors with phenoxy-substituted reagents. For example, Scheme 1 in outlines a pyridazinecarbonitrile derivative synthesis using 1,6-diamino intermediates and alkylthio groups. To optimize yields:

- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Control temperature (80–100°C) to avoid premature cyclization.

- Introduce phenoxy groups via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃) .

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound’s purity and structure?

Answer:

- X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve the pyridazine ring conformation and confirm substituent positions (e.g., phenoxy vs. phenyl groups). Bond angles and torsion values from CIF files are critical for validating stereochemistry .

- NMR : Use ¹H/¹³C-NMR to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl groups) and nitrile carbon signals (~δ 115 ppm).

- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and nitrile (C≡N) at ~2200 cm⁻¹.

Advanced Research Questions

Q. Q3. How do structural analogs of this compound (e.g., thiophene or dichlorophenyl derivatives) affect biological activity, and what design principles apply?

Answer: and describe analogs with substituted aryl groups (e.g., thiophene in compound 5 or dichlorophenyl in compound 6). Key findings:

- Electron-withdrawing groups (e.g., Cl) : Enhance stability but reduce solubility.

- Heteroaromatic substitutions (e.g., thiophene) : Improve π-π stacking in target binding pockets.

- Methodology : Use QSAR models to correlate substituent Hammett constants (σ) with activity. For example, thiophene analogs showed higher binding affinity to kinase targets compared to phenyl derivatives .

Q. Q4. What experimental strategies resolve contradictions in solubility data for pyridazinecarbonitrile derivatives?

Answer: Contradictions arise from polymorphic forms (e.g., anhydrous vs. hydrated) and solvent polarity. notes solubility challenges in analogs like 3-(4-chlorophenyl)-pyrazoline derivatives:

- Solubility testing : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400).

- Thermodynamic vs. kinetic solubility : Differentiate via DSC (melting point depression) and PXRD (polymorph identification).

- Surfactant-assisted dispersion : Micellar systems (e.g., SDS) improve aqueous solubility by 2–3× .

Q. Q5. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- DFT calculations : Calculate Fukui indices (electrophilicity) at pyridazine ring positions. ’s crystal data (bond lengths/angles) can parameterize force fields for MD simulations.

- Reactivity mapping : The nitrile group (C≡N) acts as an electron sink, directing electrophiles to the 4-phenoxy substituent.

- In silico validation : Compare HOMO-LUMO gaps with experimental reaction rates (e.g., SNAr reactions) .

Q. Q6. What are the limitations of current biological assays for evaluating this compound’s kinase inhibition, and how can they be addressed?

Answer:

- False positives : ATP-competitive assays may mislead due to compound aggregation. Use orthogonal assays (e.g., SPR or thermal shift).

- Off-target effects : Employ kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration.

- Data normalization : Correct for autofluorescence (common in nitrile/carbonitrile derivatives) using background subtraction in fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.